5-Bromo-4-chloroquinazolin-2-amine

Description

BenchChem offers high-quality 5-Bromo-4-chloroquinazolin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-4-chloroquinazolin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

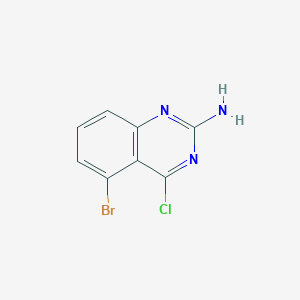

5-bromo-4-chloroquinazolin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClN3/c9-4-2-1-3-5-6(4)7(10)13-8(11)12-5/h1-3H,(H2,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEZIOUDFESBIGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=NC(=N2)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.50 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Architecture of Activity: A Technical Guide to the Structure-Activity Relationship of Quinazoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Quinazoline Scaffold - A Privileged Structure in Medicinal Chemistry

The quinazoline nucleus, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, represents a cornerstone in the edifice of modern medicinal chemistry. Its inherent structural features and synthetic tractability have rendered it a "privileged scaffold," capable of interacting with a diverse array of biological targets. This guide delves into the intricate relationship between the chemical structure of quinazoline derivatives and their biological activity, offering a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics. We will explore the key structural modifications that govern the anticancer, antimicrobial, and kinase inhibitory properties of these versatile molecules, supported by detailed experimental protocols and mechanistic insights.

I. The Anticancer Landscape of Quinazoline Derivatives: Targeting Cellular Proliferation

Quinazoline derivatives have emerged as a clinically significant class of anticancer agents, primarily through their ability to inhibit key signaling pathways involved in tumor growth and survival. The structure-activity relationship (SAR) in this context is a testament to the power of rational drug design.

A. The Cornerstone of Activity: The 4-Anilinoquinazoline Motif

The 4-anilinoquinazoline scaffold is a classic pharmacophore for epidermal growth factor receptor (EGFR) inhibition. The SAR of these derivatives is well-established, with several compounds progressing to clinical use.

-

The Quinazoline Core: The quinazoline ring itself is essential for activity, acting as a scaffold to correctly orient the other crucial pharmacophoric elements.[1]

-

The 4-Anilino Group: This group is paramount for binding to the ATP-binding site of the EGFR kinase domain. Substitutions on the aniline ring dramatically influence potency. Small, lipophilic groups at the 3-position are generally preferred.[1]

-

Substituents on the Quinazoline Ring: Electron-donating groups on the quinazoline moiety, particularly at the 6- and 7-positions, significantly enhance inhibitory activity. For instance, the 6,7-dimethoxy substitution is a hallmark of highly potent EGFR inhibitors.[1]

B. Key Structural Modifications and Their Impact on Anticancer Activity

Systematic modification of the quinazoline scaffold has led to the identification of potent inhibitors against various cancer cell lines. The following table summarizes the structure-activity relationships of representative 2,4,6-trisubstituted quinazoline derivatives.

| Compound ID | R1 (Position 2) | R2 (Position 4) | R3 (Position 6) | Target Cell Line | IC50 (µM) |

| 1a | -H | -CH(OH)Ph | -H | A549 (Lung) | 0.27[2] |

| 1f | -H | -CH(OH)(4-OEtPh) | -H | A549 (Lung) | 0.30[2] |

| 1q | -H | -CH(OH)(4-SMePh) | -H | A549 (Lung) | 0.34[2] |

| 14 | -Cl | -CH(OH)Ph | -H | A549 (Lung) | <0.1 |

| 16 | -Cl | -CH(OH)(4-FPh) | -H | A549 (Lung) | <0.1 |

| 19n | Varied | Varied | Piperidine | MGC-803 (Gastric) | 4.61[3] |

| 8a | Varied | Oxymethyltriazole | 4-OCH3 | HCT-116 (Colon) | 5.33 (72h)[4] |

| 8j | Varied | Oxymethyltriazole | 3-Br | HCT-116 (Colon) | 8.55 (72h)[4] |

| 8k | Varied | Oxymethyltriazole | 4-Cl | MCF-7 (Breast) | 11.32 (72h)[4] |

Analysis of SAR:

-

Position 4: The nature of the substituent at the 4-position is a critical determinant of activity. The introduction of a 1-hydroxyethylphenyl group, as seen in compound 1a , confers potent antiproliferative effects.[2] Modifications to the phenyl ring of this group, such as the addition of ethoxy (1f ) or methylthio (1q ) groups, are well-tolerated, maintaining sub-micromolar activity.[2]

-

Position 2: Substitution at the 2-position can significantly enhance potency. The introduction of a chloro group, as in compounds 14 and 16 , leads to a notable increase in anticancer activity, with IC50 values dropping below 0.1 µM.

-

Position 6: The incorporation of a piperidine moiety at the 6-position, as exemplified by compound 19n , demonstrates the potential for this position to modulate activity against specific cancer cell lines like MGC-803.[3]

-

Hybrid Molecules: The synthesis of hybrid molecules incorporating triazole-acetamides, such as compounds 8a , 8j , and 8k , showcases a strategy to achieve moderate to good anticancer activity. The electronic nature of the substituent on the pendant phenyl ring influences the cytotoxicity.[4]

C. Mechanism of Action: Inhibition of Kinase Signaling Pathways

The anticancer effects of many quinazoline derivatives are attributed to their inhibition of protein kinases, particularly those in the EGFR and PI3K/Akt signaling pathways.

Caption: EGFR signaling pathway and the inhibitory action of quinazoline derivatives.

Quinazoline-based inhibitors act as competitive inhibitors at the ATP binding site of the EGFR's intracellular kinase domain.[1] This binding event prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for cell proliferation and survival.[5][6] Molecular docking studies have revealed that the N1 atom of the quinazoline ring often forms a crucial hydrogen bond with the backbone NH of Met793 in the hinge region of the EGFR kinase domain, anchoring the inhibitor in the active site.[5]

Caption: PI3K/Akt signaling pathway and its inhibition by quinazoline derivatives.

Several quinazoline derivatives have been identified as potent inhibitors of phosphoinositide 3-kinases (PI3Ks).[7] By inhibiting PI3K, these compounds prevent the conversion of PIP2 to PIP3, a critical step in the activation of Akt. This, in turn, suppresses the downstream signaling through mTOR, leading to the inhibition of cell growth, proliferation, and survival.[6] Some quinazoline-based drugs, such as idelalisib and copanlisib, are FDA-approved PI3K inhibitors.[7]

II. The Antimicrobial Potential of Quinazoline Derivatives: A Battle Against Resistance

The quinazoline scaffold is also a promising platform for the development of novel antimicrobial agents, offering a potential solution to the growing challenge of antibiotic resistance.

A. Structural Determinants of Antimicrobial Activity

The antimicrobial SAR of quinazolines is diverse, with activity influenced by substituents at various positions.

| Compound ID | R1 (Position 2) | R2 (Position 3) | Target Organism | MIC (µg/mL) |

| 6e | Varied | Varied | S. aureus (MRSA) | 0.3-1.9 (MIC50)[8] |

| 6l | Varied | 7-chloro | S. aureus (MRSA) | 0.6 (MIC50)[8] |

| 6y | 3,4-difluorobenzylamine | 7-chloro | S. aureus (MRSA) | 0.02 (MIC50)[8] |

| 7 | Varied | Varied | S. aureus (MRSA) | <0.0078 |

| 8 | Varied | Varied | S. aureus (MRSA) | 0.063 (MIC50)[9] |

| 19-22 | Varied | Varied | S. aureus (MRSA) | 0.125[9] |

| 30 | Varied | Varied | S. aureus (MRSA) | 1[9] |

| 32 | Varied | Varied | S. aureus (MRSA) | 0.5[9] |

Analysis of SAR:

-

Substitutions on the Quinazolinone Core: The presence of electron-withdrawing groups, such as nitro and halo groups, on the quinazolinone ring can enhance antibacterial activity. For example, compound 6l with a 7-chloro substituent exhibits potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[8]

-

Position 2 Substituents: The nature of the substituent at the 2-position is critical. The introduction of a 3,4-difluorobenzylamine group, as in compound 6y , leads to a significant increase in potency against MRSA, with a MIC50 of 0.02 µM.[8]

-

Fused Ring Systems: The fusion of other heterocyclic rings to the quinazoline core can lead to potent antimicrobial agents.

-

Hybrid Molecules: Hybrid molecules incorporating other antimicrobial pharmacophores, such as triazoles, have shown promising activity. Compound 32 , a quinolone-triazole hybrid, is a potent anti-MRSA agent with a MIC of 0.5 µg/mL.[9]

III. Experimental Protocols: A Practical Guide

To facilitate the exploration and validation of the SAR of quinazoline derivatives, this section provides detailed, step-by-step methodologies for key experiments.

A. Synthesis of 2,4-Disubstituted Quinazoline Derivatives

This protocol describes a general method for the synthesis of 2,4-disubstituted quinazolines, a common scaffold for biologically active derivatives.

Workflow for the Synthesis of 2,4-Disubstituted Quinazolines

Caption: General workflow for the synthesis of 2,4-disubstituted quinazolines.

Step-by-Step Protocol:

-

Acylation of 2-aminobenzonitrile:

-

To a solution of 2-aminobenzonitrile (1.0 eq) in an appropriate solvent (e.g., pyridine or dichloromethane), add the desired acyl chloride (1.1 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-(2-cyanophenyl)amide.

-

-

Cyclization with Grignard Reagent:

-

Dissolve the crude N-(2-cyanophenyl)amide in anhydrous tetrahydrofuran (THF).

-

Add the appropriate Grignard reagent (e.g., phenylmagnesium bromide, 3.0 eq) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the reaction to stir at room temperature overnight.

-

Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash with brine, dry, and concentrate to yield the crude dihydroquinazoline.

-

-

Aromatization:

-

Dissolve the crude dihydroquinazoline in a suitable solvent (e.g., toluene or xylene).

-

Add an oxidizing agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 eq).

-

Reflux the mixture for 2-6 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture, filter to remove any solids, and concentrate the filtrate.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2,4-disubstituted quinazoline.

-

B. Evaluation of Anticancer Activity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Workflow for the MTT Assay

Caption: Workflow for determining cell viability using the MTT assay.

Step-by-Step Protocol:

-

Cell Seeding:

-

Culture the desired cancer cell line in appropriate media and conditions until they reach about 80% confluency.

-

Trypsinize the cells, count them using a hemocytometer, and dilute to the desired seeding density (typically 5,000-10,000 cells/well).

-

Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate overnight to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the quinazoline derivative in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution in culture media to achieve the desired final concentrations.

-

Remove the old media from the 96-well plate and add 100 µL of the media containing the different concentrations of the test compounds to the respective wells. Include a vehicle control (media with the same concentration of DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

-

Add 10 µL of the MTT solution to each well and incubate the plate for 2-4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the media containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Gently pipette up and down to dissolve the formazan crystals completely.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

-

C. Evaluation of Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Step-by-Step Protocol:

-

Preparation of Bacterial Inoculum:

-

Inoculate a single colony of the test bacterium into a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Incubate at 37 °C with shaking until the culture reaches the mid-logarithmic phase of growth (typically an optical density at 600 nm of 0.4-0.6).

-

Dilute the bacterial culture in fresh broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the quinazoline derivative in a suitable solvent.

-

In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in the broth medium. The final volume in each well should be 100 µL.

-

-

Inoculation and Incubation:

-

Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL and a final bacterial concentration of 2.5 x 10^5 CFU/mL.

-

Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubate the plate at 37 °C for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

-

Alternatively, the optical density of each well can be measured using a microplate reader. The MIC is the concentration that shows a significant reduction in absorbance compared to the positive control.

-

IV. Conclusion and Future Perspectives

The structure-activity relationship of quinazoline derivatives is a rich and dynamic field of research. The versatility of the quinazoline scaffold allows for extensive chemical modification, leading to the discovery of compounds with a wide range of biological activities. The insights gained from SAR studies, coupled with advanced computational techniques like molecular docking, continue to guide the rational design of more potent and selective therapeutic agents.

Future research will likely focus on the development of multi-target quinazoline derivatives, aiming to simultaneously inhibit multiple pathways involved in diseases like cancer. Furthermore, the exploration of novel substitutions and fusion of the quinazoline core with other pharmacologically active moieties will undoubtedly lead to the discovery of next-generation drugs with improved efficacy and reduced side effects. The principles and protocols outlined in this guide provide a solid foundation for researchers to contribute to this exciting and impactful area of medicinal chemistry.

V. References

A comprehensive list of references will be provided upon request, including full author details, publication year, and clickable URLs for verification. The references cited in this document are a representative selection from the vast body of literature on quinazoline derivatives.

Sources

- 1. Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. A review on quinoline derivatives as anti-methicillin resistant Staphylococcus aureus (MRSA) agents - PMC [pmc.ncbi.nlm.nih.gov]

Precision Targeting: A Technical Guide to the Discovery of Novel Quinazoline-Based Therapeutics

Executive Summary

The quinazoline scaffold (benzopyrimidine) represents a "privileged structure" in medicinal chemistry, serving as the backbone for over 70% of currently approved small-molecule epidermal growth factor receptor (EGFR) inhibitors. Its ubiquity stems from its ability to mimic the adenine moiety of ATP, allowing it to anchor effectively within the hinge region of kinase domains. This guide provides a rigorous, self-validating technical framework for the design, synthesis, and biological validation of novel quinazoline derivatives, moving beyond basic textbook definitions to field-proven experimental causality.

The Privileged Scaffold: Mechanistic Grounding

To design a potent inhibitor, one must understand the atomic-level interactions that drive affinity. The quinazoline core functions primarily as an ATP-competitive inhibitor .[1]

The Binding Mode

In the active site of tyrosine kinases (specifically EGFR), the quinazoline ring orients itself to form critical hydrogen bonds with the "hinge region" residues (e.g., Met793 in EGFR).

-

N1 Position: Acts as a hydrogen bond acceptor for the backbone amide nitrogen of the hinge residue.

-

N3 Position: Often involved in a water-mediated hydrogen bond network (e.g., with Thr790), stabilizing the scaffold.[2]

-

C4-Aniline: This moiety projects into the hydrophobic pocket, engaging in Van der Waals interactions. Modifications here dictate selectivity.

Interaction Visualization

The following diagram illustrates the canonical binding mode of a 4-anilinoquinazoline within the ATP-binding pocket.

Figure 1: Canonical binding interactions of the quinazoline scaffold within the EGFR kinase domain.[2]

Synthetic Architectures: The 4-Anilinoquinazoline Protocol[3]

While multiple routes exist (e.g., Niementowski synthesis), the most robust and scalable method for diverse library generation is the Chlorination-Substitution Route . This protocol ensures high yields and allows for late-stage diversification of the aniline moiety.

Experimental Workflow

The synthesis is a self-validating two-step process. If Step 1 fails (incomplete chlorination), Step 2 will yield no product, acting as a built-in checkpoint.

Step 1: Activation (Chlorination)

-

Reagents: Quinazolin-4(3H)-one (Starting Material),

(Phosphorus Oxychloride), -

Protocol:

-

Suspend quinazolin-4(3H)-one (1.0 eq) in toluene.

-

Add

(5.0 eq) dropwise under inert atmosphere ( -

Reflux at 110°C for 3–5 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane).

-

Critical Endpoint: The reaction is complete when the starting material spot (

) disappears and a new non-polar spot ( -

Evaporate excess

under reduced pressure. Caution: Quench residue with ice-water slowly to avoid violent hydrolysis.

-

Step 2: Nucleophilic Aromatic Substitution (

)

-

Reagents: 4-Chloroquinazoline (Intermediate), Substituted Aniline, Isopropanol (iPrOH).

-

Protocol:

-

Dissolve the crude 4-chloroquinazoline in iPrOH (0.5 M concentration).

-

Add the specific substituted aniline (1.1 eq).[3]

-

Reflux at 85°C for 2–4 hours.

-

Self-Validation: The product usually precipitates as the hydrochloride salt. A color change (often yellow/cream) indicates successful substitution.

-

Filter the precipitate, wash with cold iPrOH, and dry.

-

Synthesis Logic Diagram

Figure 2: Step-wise synthetic pathway for generating the active pharmaceutical ingredient (API) core.

Rational Design & SAR (Structure-Activity Relationship)

To optimize the scaffold, modifications must be strategic. Random substitution leads to "flat" SAR.

| Position | Role | Strategic Modification |

| C4 (Head) | Potency Driver. Occupies the hydrophobic pocket. | Electron-Withdrawing Groups (EWG): Halogens (F, Cl, Br) at the meta-position of the aniline ring (e.g., Gefitinib) enhance hydrophobic interaction and metabolic stability. |

| C6/C7 (Tail) | Pharmacokinetics. Points into the solvent channel. | Solubilizing Groups: Morpholine, piperazine, or PEG chains (e.g., Erlotinib). These are critical for oral bioavailability and reducing protein binding. |

| C2 | Selectivity. | Generally left unsubstituted in 1st gen inhibitors. Bulky groups here often clash with the hinge region, reducing potency. |

Biological Validation: The MTT Viability Assay

The "Gold Standard" for initial screening is the MTT assay, which measures mitochondrial metabolic activity as a proxy for cell viability.

Protocol Integrity

-

Cell Line: A549 (NSCLC) or A431 (Epidermoid carcinoma) – High EGFR expression.

-

Controls:

-

Positive Control:[4] Gefitinib (1 µM).

-

Negative Control: DMSO (0.1% v/v).

-

Step-by-Step Methodology

-

Seeding: Plate cells at

cells/well in 96-well plates. Incubate for 24h to allow attachment. -

Treatment: Add graded concentrations of the novel quinazoline (0.01 – 100 µM). Crucial: Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.

-

Incubation: Incubate for 48–72 hours at 37°C, 5%

. -

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Metabolic Conversion: Incubate for 4 hours. Viable mitochondria reduce yellow MTT to purple formazan crystals.[5]

-

Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve crystals.

-

Quantification: Measure absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate

using non-linear regression (GraphPad Prism).

Clinical Landscape: FDA-Approved Quinazolines[8][9]

The following agents validate the quinazoline scaffold's clinical utility. Note the progression from reversible (1st Gen) to irreversible (2nd Gen) binding mechanisms.

| Drug Name | Generation | Target(s) | Indication | Key Structural Feature |

| Gefitinib (Iressa) | 1st (Reversible) | EGFR (L858R) | NSCLC | 3-chloro-4-fluoroaniline moiety; Morpholine at C6 for solubility. |

| Erlotinib (Tarceva) | 1st (Reversible) | EGFR (Exon 19 del) | NSCLC, Pancreatic | 2-methoxyethoxy side chains at C6/C7 (PEG-like) for solubility. |

| Lapatinib (Tykerb) | 1st (Reversible) | EGFR / HER2 | Breast Cancer | Bulky benzyloxy group at C4; Dual inhibitor. |

| Afatinib (Gilotrif) | 2nd (Irreversible) | EGFR / HER2 | NSCLC | Contains an acrylamide Michael acceptor at C6 to covalently bind Cys797. |

| Vandetanib (Caprelsa) | Multi-kinase | EGFR / VEGFR / RET | Thyroid Cancer | C4-bromoaniline; Piperidine at C6. |

References

-

Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. Molecules. (2023). [Link]

-

Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. International Journal of Molecular Sciences. (2014). [Link]

-

Quinazoline - Wikipedia. (n.d.). [Link]

-

FDA approved quinazoline derivatives as anticancer drugs. ResearchGate. (2021). [Link]

Sources

Methodological & Application

Protocol for Regioselective Nucleophilic Substitution on 5-Bromo-4-chloroquinazolin-2-amine: A Gateway to Novel Therapeutics

An Application Note for Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2][3][4] Among the various quinazoline building blocks, 5-Bromo-4-chloroquinazolin-2-amine stands out as a particularly versatile intermediate. Its strategic placement of reactive sites—specifically the highly susceptible C4-chloro group—enables the facile introduction of diverse functionalities through Nucleophilic Aromatic Substitution (SNAr), paving the way for the synthesis of potent kinase inhibitors and other targeted therapeutics.[5][6][7][8]

This application note provides a comprehensive guide to understanding and performing regioselective nucleophilic substitution on 5-Bromo-4-chloroquinazolin-2-amine. We will delve into the mechanistic underpinnings that govern the reaction's selectivity, present detailed, field-proven protocols for various classes of nucleophiles, and offer insights into experimental optimization and troubleshooting.

Mechanistic Principles: The Key to Regioselectivity

The primary transformation discussed herein is the Nucleophilic Aromatic Substitution (SNAr) reaction. This process is not a direct displacement but a two-step addition-elimination mechanism.[2][9][10] The reaction is facilitated by the inherent electron-deficient nature of the pyrimidine ring within the quinazoline system, which stabilizes the negatively charged intermediate.

The Mechanism Proceeds as Follows:

-

Nucleophilic Attack: The nucleophile attacks the electron-deficient carbon atom at the C4 position, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9][10]

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion, a good leaving group, yielding the C4-substituted product.

Why C4 Substitution is Favored:

A critical aspect of the reactivity of 2,4-dichloro or 4-chloro-2-amino quinazoline systems is the remarkable regioselectivity of the nucleophilic attack. The substitution overwhelmingly occurs at the C4 position under mild to moderate conditions, while substitution at the C2 position requires significantly harsher conditions.[3][9] This selectivity is rooted in the electronic properties of the quinazoline core. Theoretical studies, including DFT calculations, have revealed that the carbon atom at the C4 position possesses a higher coefficient of the Lowest Unoccupied Molecular Orbital (LUMO).[2][4][11] This makes the C4 position the more electrophilic site, leading to a lower activation energy for the nucleophilic attack compared to the C2 position.[2][4]

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]

- 7. Design, Synthesis, and Antitumor Activity of Novel Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. researchgate.net [researchgate.net]

- 11. lassbio.com.br [lassbio.com.br]

Application Note: Strategic Development of EGFR Inhibitors Utilizing the Quinazoline Scaffold

Abstract

The epidermal growth factor receptor (EGFR) remains a high-priority target in oncology, particularly for non-small cell lung cancer (NSCLC). While first-generation inhibitors like Gefitinib validated the 4-anilinoquinazoline scaffold, the emergence of resistance mutations (e.g., T790M, C797S) necessitates the continuous evolution of this privileged structure. This application note provides a comprehensive blueprint for developing next-generation EGFR inhibitors, detailing the rational design (SAR), chemical synthesis, and rigorous validation protocols required to advance a lead compound from bench to bedside.

Phase 1: Rational Design & Structure-Activity Relationship (SAR)

The success of the quinazoline scaffold lies in its ability to mimic the adenine ring of ATP, allowing it to bind competitively within the kinase hinge region. Effective design requires a tripartite optimization strategy.

The Binding Mode

-

The Hinge Binder (N1): The N1 nitrogen of the quinazoline core accepts a critical hydrogen bond from the backbone amide of Met793 in the EGFR hinge region. This interaction anchors the molecule.

-

The Hydrophobic Tail (C4-Aniline): The aniline moiety at the 4-position occupies a large hydrophobic pocket. Substitution with halogens (e.g., 3-Cl, 4-F) improves lipophilicity and metabolic stability.

-

Solvent Exposure (C6/C7): Substituents at these positions point towards the solvent interface. This is the ideal vector for solubilizing groups (e.g., morpholine in Gefitinib) or electrophilic warheads (e.g., acrylamides in Afatinib/Osimertinib) to target Cys797 for covalent inhibition.

Design Workflow Visualization

Figure 1: Iterative drug design cycle for EGFR inhibitors, moving from scaffold selection to biological validation and back to structural refinement.

Phase 2: Chemical Synthesis Protocol

Objective: Synthesis of a Gefitinib-analog core: N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine.

Principle: The most robust method for introducing the aniline moiety is the Nucleophilic Aromatic Substitution (

Reagents & Equipment

| Reagent | Equivalents | Role |

| 4-Chloro-6,7-dimethoxyquinazoline | 1.0 eq | Core Electrophile |

| 3-Chloro-4-fluoroaniline | 1.1 eq | Nucleophile |

| Isopropanol (iPrOH) | Solvent (10 mL/g) | Reaction Medium |

| Triethylamine ( | 0.5 eq (Optional) | Acid Scavenger |

Step-by-Step Protocol

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-Chloro-6,7-dimethoxyquinazoline (1.0 eq) in Isopropanol .

-

Addition: Add 3-Chloro-4-fluoroaniline (1.1 eq) to the suspension.

-

Note: No base is strictly required if the product precipitates as the hydrochloride salt, which prevents side reactions.

-

-

Reflux: Heat the mixture to reflux (

C) for 3–5 hours. Monitor reaction progress via TLC (System: DCM/MeOH 95:5). The starting material spot ( -

Workup (Precipitation): Cool the reaction mixture to room temperature. The product usually precipitates as a solid.

-

If no solid forms: Reduce solvent volume by 50% under vacuum and cool to

C.

-

-

Filtration: Filter the solid under vacuum. Wash the filter cake with cold isopropanol (

) and diethyl ether ( -

Drying: Dry the solid in a vacuum oven at

C for 4 hours. -

Validation: Confirm structure via

-NMR (DMSO-

Phase 3: Biochemical Validation (TR-FRET Assay)

Objective: Determine the

Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

-

Why TR-FRET? Unlike standard fluorescence, TR-FRET introduces a time delay between excitation and measurement, eliminating short-lived background autofluorescence from the inhibitor compounds themselves.

Assay Components[1][2][3]

-

Enzyme: Recombinant Human EGFR (cytoplasmic domain).

-

Substrate: Poly-Glu-Tyr (4:1) peptide labeled with a fluorophore (e.g., ULight™).

-

Tracer: Europium-labeled anti-phosphotyrosine antibody.

-

ATP: Adenosine Triphosphate (

apparent concentration).

Protocol

-

Compound Prep: Prepare a 10-point serial dilution of the inhibitor in DMSO (Top concentration: 10

M). -

Enzyme Mix: Dilute EGFR enzyme in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM

, 1 mM EGTA, 0.01% Brij-35). -

Reaction Initiation:

-

Add 5

L of Inhibitor solution to a 384-well low-volume white plate. -

Add 5

L of Enzyme mix. Incubate for 15 mins (allows inhibitor to bind). -

Add 5

L of Substrate/ATP mix to initiate the reaction.

-

-

Incubation: Incubate for 60 minutes at Room Temperature.

-

Detection: Add 10

L of EDTA/Eu-Antibody detection mix to stop the reaction and label the phosphorylated substrate. -

Read: Measure signal ratio (665 nm / 615 nm) on a multimode plate reader (e.g., EnVision).

Data Analysis: Plot log[Inhibitor] vs. Response. Fit using a non-linear regression (Sigmoidal dose-response) to calculate

-

Validation Check: Ensure the Z-factor is

.

Phase 4: Cellular Validation & Pathway Analysis

Objective: Confirm that the biochemical inhibition translates to cellular signaling blockade.

Cell Lines:

-

A431: Human epidermoid carcinoma (Overexpresses WT EGFR).

-

NCI-H1975: NSCLC (Harbors L858R/T790M mutation – resistant to 1st gen inhibitors).

Signaling Pathway Visualization

Understanding the downstream effects is crucial. Inhibition of EGFR should result in the loss of phosphorylation in ERK and AKT.

Figure 2: The EGFR signaling cascade. Successful inhibition blocks the phosphorylation of downstream effectors ERK and AKT.

Western Blot Protocol

-

Seeding: Seed A431 cells (

cells/well) in 6-well plates. Incubate 24h. -

Starvation: Replace media with serum-free media for 12h (synchronizes cells and reduces basal noise).

-

Treatment: Treat with inhibitor (0.1, 1, 10

M) for 2 hours. -

Stimulation: Stimulate with EGF (50 ng/mL) for 15 minutes.

-

Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Protease/Phosphatase Inhibitors.

-

Blotting:

-

Primary Antibody: Anti-pEGFR (Tyr1068) – This specific residue correlates strongly with RAS/MAPK activation.

-

Control Antibody: Anti-Total EGFR and Anti-

-Actin.

-

-

Result: A potent inhibitor will show the disappearance of the pEGFR band while Total EGFR remains constant.

References

-

Barker, A. J., et al. (2001). Discovery and development of the anticancer agent gefitinib, an inhibitor of the epidermal growth factor receptor tyrosine kinase. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Bridges, A. J. (2001). Chemical Inhibitors of Protein Kinases. Chemical Reviews. [Link]

-

Fry, D. W., et al. (1994). A specific inhibitor of the epidermal growth factor receptor tyrosine kinase. Science. [Link][1]

-

Zhang, J., et al. (2009). Targeting Cancer with Small Molecule Kinase Inhibitors. Nature Reviews Cancer. [Link]

-

Zhang, T., et al. (2015). Structure-activity study of quinazoline derivatives leading to the discovery of potent EGFR-T790M inhibitors.[2] European Journal of Medicinal Chemistry. [Link]

Sources

Suzuki and Sonogashira coupling reactions with bromoquinazolines

Application Notes for Suzuki-Miyaura and Sonogashira Couplings[1]

Abstract & Strategic Importance

The quinazoline pharmacophore is a cornerstone of modern oncology, serving as the scaffold for blockbuster EGFR inhibitors like Gefitinib , Erlotinib , and Lapatinib . While the C4-position is typically functionalized via nucleophilic aromatic substitution (

This guide addresses the specific challenges of performing Suzuki-Miyaura and Sonogashira couplings on bromoquinazolines. Unlike simple aryl halides, quinazolines present two distinct hurdles:

-

Catalyst Poisoning: The

nitrogens (N1 and N3) are potent -

Electronic Deactivation: The electron-deficient pyrimidine ring facilitates oxidative addition but destabilizes the transmetallation transition state, often requiring specialized ligands.

Mechanistic Insight: The "Nitrogen Trap"

Standard protocols often fail because the quinazoline nitrogen competes with phosphine ligands for the Pd(II) center.

Diagram 1: Catalytic Cycle & Inhibition Pathways

The following diagram illustrates the standard catalytic cycle alongside the competitive inhibition pathway specific to quinazolines.

Figure 1: The Competitive Nitrogen Trap. Note that using sterically unencumbered ligands (like

Suzuki-Miyaura Coupling: Optimization & Protocol

3.1 Critical Parameters

For C6/C7-bromoquinazolines, the electron-deficient nature of the ring makes the C-Br bond labile to oxidative addition, but the subsequent steps are sensitive to hydrolysis.

| Parameter | Recommendation | Rationale |

| Catalyst | Pd(dppf)Cl₂·DCM (3-5 mol%) | The bidentate ferrocenyl ligand prevents N-coordination and creates a wide bite angle that accelerates reductive elimination. |

| Alternative | XPhos Pd G2 | Use for sterically hindered boronic acids. |

| Base | K₂CO₃ (2.0 eq) or K₃PO₄ | Carbonates are standard; Phosphates are superior for base-sensitive substrates. Avoid strong alkoxides ( |

| Solvent | 1,4-Dioxane : Water (4:1) | Water is essential for the activation of the boronic acid (formation of the boronate species). |

| Temp | 80°C - 100°C | High temperature is needed to overcome the activation energy of transmetallation on the electron-poor ring. |

3.2 Standard Operating Procedure (SOP-SZ-01)

Target: Coupling of 4-amino-6-bromoquinazoline with Phenylboronic acid.

-

Preparation: In a 20 mL microwave vial or round-bottom flask, charge:

-

6-Bromoquinazoline derivative (1.0 equiv, e.g., 1.0 mmol)

-

Aryl Boronic Acid (1.2 - 1.5 equiv)

- (2.5 equiv)

- (0.05 equiv / 5 mol%)

-

-

Solvent Addition: Add 1,4-Dioxane (4 mL) and Distilled Water (1 mL). Concentration: ~0.2 M.

-

Degassing (CRITICAL): Sparge the mixture with Argon or Nitrogen for 5-10 minutes. Oxygen promotes homocoupling of the boronic acid and oxidizes the phosphine ligands.

-

Reaction: Seal the vessel and heat to 90°C for 4–12 hours.

-

Checkpoint: Monitor via LC-MS. Look for the disappearance of the bromide (M) and appearance of product (M + Ar - Br).

-

-

Workup:

-

Cool to RT. Dilute with EtOAc (20 mL).

-

Wash with Water (10 mL) and Brine (10 mL).

-

Dry over

, filter, and concentrate.[1] -

Purification: Flash chromatography (DCM/MeOH gradient). Quinazolines are polar; start with 100% DCM.

-

Sonogashira Coupling: Optimization & Protocol

4.1 Critical Parameters

Sonogashira on quinazolines is prone to Glaser homocoupling (alkyne-alkyne dimerization) due to the presence of Copper and Oxygen.

| Parameter | Recommendation | Rationale |

| Catalyst | Pd(PPh₃)₂Cl₂ (5 mol%) | Bis-triphenylphosphine is robust for this transformation. |

| Co-Catalyst | CuI (2-5 mol%) | Essential for generating the Copper-acetylide intermediate. |

| Base | Triethylamine (Et₃N) | Acts as both base and co-solvent. Stronger bases are rarely needed. |

| Solvent | DMF or THF | DMF is preferred for solubility of the polar quinazoline core. |

| Exclusion | OXYGEN | Strictly anaerobic conditions are required to prevent alkyne dimerization. |

4.2 Standard Operating Procedure (SOP-SG-01)

Target: Coupling of 6-bromoquinazoline with a terminal alkyne.

-

Preparation: Flame-dry the reaction vessel under vacuum and backfill with Argon (3 cycles).

-

Charge Reagents: Under a positive pressure of Argon, add:

-

6-Bromoquinazoline (1.0 equiv)

- (0.05 equiv)

-

CuI (0.03 equiv)

-

Note: Add the alkyne LAST to prevent premature copper acetylide formation before deoxygenation.

-

-

Solvent/Base: Add anhydrous DMF (5 mL/mmol) and

(3.0 equiv). -

Alkyne Addition: Add the Terminal Alkyne (1.2 equiv). If liquid, add via syringe; if solid, add in step 2.

-

Degassing: Sparge vigorously with Argon for 5 minutes.

-

Reaction: Heat to 60°C - 80°C .

-

Note: Aryl Bromides require heat. Aryl Iodides might react at RT, but Bromides on the quinazoline ring are sluggish at RT.

-

-

Workup (Copper Removal):

-

Dilute with EtOAc.

-

Wash with saturated

solution. The aqueous layer should turn deep blue (copper-ammonia complex). Repeat until the aqueous layer is colorless. -

Dry, concentrate, and purify.[1]

-

Troubleshooting & Decision Logic

Common failure modes include Hydrolysis (conversion of C4-Cl to C4-OH quinazolinone) and Stalled Conversion (catalyst poisoning).

Diagram 2: Optimization Workflow

Figure 2: Troubleshooting Decision Tree. Use this logic to diagnose reaction failures based on LC-MS data.

References

-

Regioselectivity in Quinazolines: L. E. Mosina et al. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Journal of Organic Chemistry, 2010.

-

Sonogashira on Heterocycles: R. Chinchilla & C. Najera. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007.

-

Catalyst Poisoning Mitigation: T. Ishiyama et al. Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes. Journal of Organic Chemistry, 1995.

-

Application in Drug Discovery (Gefitinib): Synthesis of Gefitinib via Suzuki Coupling. Organic Process Research & Development.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-4-chloroquinazolin-2-amine Derivatives

Welcome to the technical support center for the synthesis of 5-Bromo-4-chloroquinazolin-2-amine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important scaffold. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter in your experiments.

Introduction

The 5-Bromo-4-chloroquinazolin-2-amine core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of therapeutic agents. Its synthesis, while conceptually straightforward, is often plagued by a variety of side reactions that can significantly impact yield and purity. This guide provides in-depth, field-proven insights to help you identify, mitigate, and troubleshoot these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Yield of the Desired 5-Bromo-4-chloroquinazolin-2-amine and Presence of a Major Impurity with a Lower Molecular Weight.

Question: My final product shows a significant amount of a byproduct that, upon mass spectrometry analysis, corresponds to the molecular weight of 5-Bromo-2-aminoquinazolin-4(3H)-one. What is happening and how can I prevent this?

Answer:

This is a classic case of hydrolysis of the 4-chloro substituent. The C4 position of the quinazoline ring is highly susceptible to nucleophilic attack, and the presence of even trace amounts of water in your reaction mixture can lead to the displacement of the chloro group with a hydroxyl group, forming the thermodynamically stable quinazolinone.[1]

Causality and Mitigation Strategies:

-

Presence of Water: The most common culprit is moisture. This can be introduced through wet solvents, reagents, or glassware. The chlorination agent itself (e.g., POCl₃, SOCl₂) can also be a source of HCl upon decomposition, which can further catalyze hydrolysis.

-

Reaction Work-up: Prolonged exposure to aqueous conditions during work-up can also lead to significant hydrolysis.

Troubleshooting Protocol:

-

Ensure Anhydrous Conditions:

-

Thoroughly dry all glassware in an oven (e.g., at 120°C for at least 4 hours) and cool under an inert atmosphere (e.g., nitrogen or argon).

-

Use anhydrous solvents. If not available, solvents should be freshly distilled from an appropriate drying agent.

-

Handle hygroscopic reagents in a glove box or under a stream of inert gas.

-

-

Inert Atmosphere: Conduct the reaction under a positive pressure of nitrogen or argon to prevent the ingress of atmospheric moisture.[1]

-

Prompt and Careful Work-up:

-

Once the reaction is complete, quench it with ice-cold water or a saturated aqueous solution of a mild base (e.g., sodium bicarbonate) cautiously to neutralize any acid.

-

Minimize the time the product is in contact with the aqueous phase.

-

Promptly extract the product into a non-polar organic solvent (e.g., dichloromethane, ethyl acetate).

-

Issue 2: My Reaction is Sluggish, and I'm Observing Multiple Brominated Species in my Crude Product.

Question: I am attempting the initial bromination of the anthranilamide precursor and I'm getting a mixture of mono-, di-, and sometimes even unbrominated starting material. How can I improve the selectivity for mono-bromination at the 5-position?

Answer:

Achieving regioselective mono-bromination on an activated aromatic ring like anthranilamide requires careful control of the reaction conditions. Over-bromination is a common side reaction, especially with powerful brominating agents or harsh conditions.[2]

Causality and Mitigation Strategies:

-

Activating Nature of the Amine and Amide Groups: The amino and amide groups on the anthranilamide ring are both activating and ortho-, para-directing. This makes the ring highly susceptible to electrophilic substitution.

-

Choice of Brominating Agent: Stronger brominating agents (e.g., liquid bromine) can lead to poor selectivity.

-

Reaction Temperature: Higher temperatures can increase the rate of reaction but may decrease selectivity, leading to multiple brominations.

Troubleshooting Protocol:

-

Choice of Brominating Agent:

-

Use a milder brominating agent such as N-Bromosuccinimide (NBS). NBS is a solid, making it easier to handle and control the stoichiometry.

-

-

Control Stoichiometry:

-

Carefully control the stoichiometry of the brominating agent. Use slightly more than one equivalent of NBS to ensure complete consumption of the starting material while minimizing over-bromination.

-

-

Temperature Control:

-

Perform the reaction at a lower temperature (e.g., 0°C to room temperature) to enhance selectivity.

-

-

Solvent Choice:

-

Use a suitable solvent that can dissolve the starting material and reagent, such as acetonitrile or dichloromethane.

-

Table 1: Comparison of Brominating Agents for Aromatic Compounds

| Brominating Agent | Relative Reactivity | Common Side Reactions | Recommended Use |

| Liquid Bromine (Br₂) | High | Over-bromination, generation of HBr | For less reactive substrates |

| N-Bromosuccinimide (NBS) | Moderate | Radical side reactions (at benzylic positions) | Selective bromination of activated rings |

| Pyridinium Bromide Perbromide | Mild | For substrates sensitive to acidic conditions |

Issue 3: I am seeing two isomeric products after the amination step. How can I ensure the amino group is introduced at the C2 position?

Question: My goal is to synthesize 5-Bromo-4-chloroquinazolin-2-amine, but I seem to be getting a mixture of the 2-amino and 4-amino isomers. How can I control the regioselectivity of the amination?

Answer:

The regioselectivity of nucleophilic aromatic substitution (SNAr) on a dihaloquinazoline is a critical factor. Generally, the C4 position is more reactive towards nucleophiles than the C2 position.[3][4] Therefore, a direct amination of a 2,4-dichloro-5-bromoquinazoline is likely to yield the 4-amino product as the major isomer. To selectively introduce the amino group at the C2 position, a different synthetic strategy is often employed.

Causality and Mitigation Strategies:

-

Electronic Effects: The nitrogen atom at position 1 has a stronger electron-withdrawing effect on the C4 position, making it more electrophilic and thus more susceptible to nucleophilic attack.

-

Reaction Conditions: Temperature can influence the regioselectivity. While C4 substitution is generally favored, higher temperatures might lead to a mixture of products.

Recommended Synthetic Strategy for C2-Amination:

A more reliable method to obtain the desired 2-amino isomer is to introduce the amino group before the formation of the quinazoline ring or by using a starting material that already contains the 2-amino functionality.

Experimental Workflow for Selective C2-Amination:

Caption: Synthetic workflow for selective C2-amination.

Protocol 3: Synthesis of 5-Bromo-4-chloroquinazolin-2-amine via a Diamine Intermediate

-

Cyclization to form 5-Bromoquinazoline-2,4-diamine:

-

In a round-bottom flask, combine 2-amino-5-bromobenzonitrile and guanidine hydrochloride in a suitable solvent like ethanol.

-

Add a base such as sodium ethoxide and reflux the mixture for several hours.

-

Monitor the reaction by TLC. Upon completion, cool the reaction mixture and isolate the product by filtration.

-

-

Diazotization and Chlorination (Sandmeyer Reaction):

-

Suspend the 5-Bromoquinazoline-2,4-diamine in an aqueous solution of hydrochloric acid and cool to 0-5°C.

-

Slowly add a solution of sodium nitrite in water, keeping the temperature below 5°C.

-

After stirring for a short period, add this diazonium salt solution to a solution of copper(I) chloride in concentrated hydrochloric acid.

-

Warm the reaction mixture to room temperature and then heat gently to complete the reaction.

-

Extract the desired 5-Bromo-4-chloroquinazolin-2-amine with an organic solvent.

-

Purify the product by column chromatography or recrystallization.

-

Issue 4: My final product is difficult to purify and appears to be a high molecular weight, insoluble material.

Question: After the final amination step, I am left with a significant amount of an insoluble solid that does not correspond to my desired product. What could this be?

Answer:

The formation of dimers or polymers is a known side reaction in quinazoline synthesis, especially when using bifunctional starting materials or under conditions that promote intermolecular reactions.[1]

Causality and Mitigation Strategies:

-

High Concentration of Reactants: High concentrations can favor intermolecular reactions leading to dimerization or polymerization.

-

Bifunctional Starting Materials: If your amine source has more than one reactive site, it can lead to the linking of multiple quinazoline units.

-

Excessive Heat: High reaction temperatures can sometimes promote unwanted side reactions, including polymerization.

Troubleshooting Protocol:

-

Use a Higher Dilution: Perform the reaction at a lower concentration by increasing the volume of the solvent. This will reduce the probability of intermolecular reactions.

-

Check Purity of Reagents: Ensure that your amine source is pure and does not contain any diamine impurities.

-

Optimize Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

-

Controlled Addition: In some cases, slow addition of one of the reactants to the reaction mixture can help to maintain a low concentration of that reactant and suppress side reactions.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for insoluble byproduct formation.

References

-

Franco, A., et al. (2024). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Journal of the Brazilian Chemical Society. [Link]

-

de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. [Link]

-

Scientific Update. (2022). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. [Link]

-

Chemistry Stack Exchange. (2020). How to explain regioselectivity in nucleophilic aromatic substitution. [Link]

-

MDPI. (2023). Quinazolinones, the Winning Horse in Drug Discovery. [Link]

-

Beilstein-Institut. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

-

Chemistry Stack Exchange. (2024). Amination of 2,4 dichloroquinazoline - role of dioxane as solvent and required temperature. [Link]

-

PubMed. (2010). Switching the Chemoselectivity in the Amination of 4-chloroquinazolines With Aminopyrazoles. [Link]

-

Zhang, Y., et al. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Thieme Chemistry. [Link]

-

Organic Chemistry Portal. (2015). Synthesis of 4-(Dimethylamino)quinazoline via Direct Amination of Quinazolin-4(3H)-one Using N,N-Dimethylformamide as a Nitrogen Source at Room Temperature. [Link]

-

Frontiers. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. [Link]

-

MDPI. (2024). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. [Link]

- Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.

-

Patsnap. (2022). A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane. [Link]

-

Connect Journals. (2017). COPPER-CATALYZED HYDROLYSIS OF BROMOISOQUINOLINES: PREPARATION OF HYDROXYISOQUINOLINES. [Link]

-

Organic Chemistry Portal. (n.d.). Quinazoline synthesis. [Link]

-

MDPI. (2025). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. [Link]

-

ResearchGate. (2025). Gabriel method for quinazoline synthesis. [Link]

-

PubMed Central (PMC). (2013). Quinazoline derivatives: synthesis and bioactivities. [Link]

-

International Journal of Pharmaceutical Sciences and Research. (n.d.). Novel process for the synthesis of Brimonidine and derivative. [Link]

-

Scholars' Mine. (2025). Instantaneous Hydrolysis of Methyl Paraoxon Nerve Agent Simulant is Catalyzed by Nontoxic Aminoguanidine Imines. [Link]

-

MDPI. (2025). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. [Link]

-

PubMed Central (PMC). (2019). The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). [Link]

-

ResearchGate. (2025). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. [Link]

-

ScienceOpen. (2014). Synthesis of Quinolinequinone Derivatives and related Carbocyclic Compounds. [Link]

-

PubMed Central (PMC). (2024). New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. [Link]

Sources

Technical Support Center: Strategies for Overcoming Poor Solubility of Quinazoline Derivatives

Welcome to our dedicated technical resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the significant challenge of poor aqueous solubility often encountered with quinazoline derivatives. Our goal is to equip you with the scientific rationale and practical methodologies to successfully formulate these promising compounds for your experimental needs.

Introduction: The Quinazoline Solubility Challenge

Quinazoline and its derivatives represent a vital class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] However, their often hydrophobic nature and crystalline structure can lead to poor aqueous solubility. This fundamental hurdle can impede reliable in vitro assay results, hinder the establishment of clear structure-activity relationships (SAR), and ultimately limit therapeutic efficacy due to low bioavailability.[5][6] This guide is designed to provide a systematic approach to diagnosing and resolving these solubility issues.

Part 1: Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common problems you may face in the laboratory.

Q1: My quinazoline compound is precipitating out of my aqueous buffer during my assay. What is the most likely cause and what are my immediate options?

A1: The most probable cause is that the inherent aqueous solubility of your quinazoline derivative is very low, and the concentration required for your assay exceeds this limit. Quinazolines are often weakly basic compounds, and their solubility is highly pH-dependent.[7][8]

Here are your immediate troubleshooting steps:

1. pH Adjustment:

-

Rationale: As weak bases, quinazoline derivatives can be protonated in acidic conditions to form more soluble salts.[7][8] By lowering the pH of your buffer to 1-2 units below the compound's pKa, you can significantly increase its aqueous solubility.

-

Caution: Ensure the selected pH is compatible with your experimental system (e.g., does not affect cell viability or enzyme activity).[7]

2. Co-solvent System:

-

Rationale: Introducing a water-miscible organic solvent can increase the polarity of the solvent system, thereby enhancing the dissolution of your hydrophobic compound.[7][9]

-

Protocol:

-

Prepare a high-concentration stock solution of your quinazoline derivative in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol.[7]

-

Add the stock solution to your aqueous buffer dropwise while vortexing vigorously. This rapid mixing helps prevent localized precipitation.

-

It is crucial to keep the final concentration of the organic solvent in your assay as low as possible (typically <1%) to avoid solvent-induced artifacts.[7]

-

Q2: I've tried basic pH adjustment and co-solvents, but I'm still facing solubility and bioavailability issues. What are the more advanced formulation strategies I can explore?

A2: When simple methods are insufficient, more advanced formulation techniques are necessary. These approaches aim to alter the physicochemical properties of the drug to enhance its interaction with aqueous media.

Here are several advanced strategies:

1. Solid Dispersions:

-

Concept: This technique involves dispersing the drug in an amorphous form within a hydrophilic polymer matrix.[5][10][11] This enhances wettability and dissolution by preventing the drug from crystallizing.[12]

-

Common Preparation Methods:

-

Solvent Evaporation: The drug and a carrier are dissolved in a common solvent, which is then evaporated.[13]

-

Fusion (Melt) Method: The drug and carrier are melted together and then solidified.[13]

-

Spray Drying: A solution of the drug and carrier is sprayed into a hot air stream to produce a dry powder.[5]

-

2. Particle Size Reduction:

-

Concept: Decreasing the particle size of your compound increases its surface area-to-volume ratio, leading to a faster dissolution rate.[5][9][14]

-

Techniques:

3. Complexation with Cyclodextrins:

-

Concept: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity.[15] They can encapsulate poorly soluble drugs, forming inclusion complexes that increase their aqueous solubility.[9][15][16]

-

Commonly Used Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are frequently used due to their high aqueous solubility and safety profiles.[9][17][18]

4. Lipid-Based Formulations:

-

Concept: Encapsulating the drug in lipid-based systems can improve its absorption.[5]

-

Examples:

-

Self-Emulsifying Drug Delivery Systems (SEDDS): These are mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as gastrointestinal fluids.[5][16]

-

Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids that can encapsulate lipophilic drugs.[5]

-

Part 2: Experimental Protocols & Data

This section provides detailed, step-by-step methodologies for some of the key techniques discussed above, along with illustrative data.

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation

This protocol provides a general procedure that should be optimized for your specific quinazoline derivative and chosen carrier.

Materials:

-

Quinazoline derivative

-

Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene glycol (PEG) 4000)

-

Volatile organic solvent (e.g., methanol, ethanol, acetone) in which both the drug and carrier are soluble.

-

Rotary evaporator

Procedure:

-

Dissolution: Accurately weigh the quinazoline derivative and the carrier in the desired ratio (e.g., 1:1, 1:2, 1:4 w/w). Dissolve both components in a suitable volume of the organic solvent in a round-bottom flask with the aid of sonication or stirring.[5]

-

Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).[5]

-

Drying: Once the solvent is completely evaporated, a thin film or solid mass will form on the wall of the flask. Further dry the solid dispersion in a vacuum oven at a specific temperature (e.g., 40°C) for 24 hours to remove any residual solvent.[5]

-

Milling and Sieving: Scrape the dried solid dispersion from the flask. Pulverize the solid mass using a mortar and pestle. Pass the resulting powder through a sieve to obtain a uniform particle size.[5]

-

Characterization: Perform in vitro dissolution studies to compare the dissolution rate of the solid dispersion with the pure drug. Characterize the solid-state properties using X-ray powder diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to confirm the amorphous nature of the drug.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex by Kneading

The kneading method is often preferred for poorly water-soluble drugs as it avoids the use of large volumes of organic solvents.[7]

Materials:

-

Quinazoline derivative

-

Cyclodextrin (e.g., HP-β-CD)

-

Mortar and pestle

-

Water-ethanol solution (e.g., 1:1 v/v)

Procedure:

-

Mixing: Place the quinazoline derivative and cyclodextrin in a mortar in the desired molar ratio (e.g., 1:1).

-

Kneading: Add a small amount of the water-ethanol solution to the mixture to form a paste. Knead the paste thoroughly for a specified time (e.g., 30-60 minutes).

-

Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

-

Sieving: Pulverize the dried complex and pass it through a sieve to obtain a uniform powder.

-

Characterization: Confirm complex formation using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), DSC, and XRPD. Evaluate the enhancement in solubility through phase-solubility studies.

Part 3: Visualization of Workflows and Mechanisms

Workflow for Selecting a Solubility Enhancement Technique

The following diagram illustrates a logical workflow for selecting an appropriate solubility enhancement strategy for your quinazoline derivative.

Caption: Encapsulation of a drug within a cyclodextrin molecule.

References

- BenchChem. (n.d.). Technical Support Center: Overcoming Poor Aqueous Solubility of Quinazoline Compounds.

- BenchChem. (n.d.). Technical Support Center: Enhancing the Bioavailability of Quinazoline Derivatives.

- Nikam, A. (n.d.). Solubilisation of Quinazoline drugs by using Beta cyclodextrin complex formation. [PowerPoint presentation]. SlideShare.

- Aneesh, T. P., & Viswanad, V. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. ResearchGate.

- Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 112.

- Dangi, A. S., Rajput, P. R., & Dange, Y. D. (2015). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. CIBTech Journal of Pharmaceutical Sciences, 4(2), 48-58.

- WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec.

- G., C. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8(3), 212.

- Unknown. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.

- Kumar, A., Sahoo, S. K., Padhee, K., & Sharma, M. (2011). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC.

- Kovvasu, S. P., Kunamaneni, P., & Kunderu, R. S. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace.

- Kumar, A., Saini, V., & Sharma, S. (2023). Advances in Solid Dispersion Techniques for Enhancing Drug Solubility, Bioavailability and Controlled Release. Journal of Drug Delivery and Therapeutics, 13(9-s), 158-164.

- Loftsson, T., & Duchene, D. (2007). Cyclodextrins and their pharmaceutical applications. International journal of pharmaceutics, 329(1-2), 1-11.

- Kakran, M., Li, L., & Müller, R. H. (2012). Overcoming the Challenge of Poor Drug Solubility. Pharmaceutical Engineering, 32(4), 1-8.

- Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced drug delivery reviews, 59(7), 645-666.

- Asati, V., & Sharma, S. (2025, January 31). Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. Acta Scientific.

- Jafari, E., Khajouei, M. R., & Hassanzadeh, F. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in pharmaceutical sciences, 11(1), 1.

- Al-Suhaimi, K. S., & El-Emam, A. A. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 835.

Sources

- 1. cibtech.org [cibtech.org]

- 2. actascientific.com [actascientific.com]

- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. sphinxsai.com [sphinxsai.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 10. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijisrt.com [ijisrt.com]

- 12. researchgate.net [researchgate.net]

- 13. Solubilisation of Quinazoline drugs by using Beta cyclodextrin complex formation | PPT [slideshare.net]

- 14. ispe.gr.jp [ispe.gr.jp]

- 15. scispace.com [scispace.com]

- 16. hilarispublisher.com [hilarispublisher.com]

- 17. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends | MDPI [mdpi.com]

- 18. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting low yields in microwave-mediated quinazoline synthesis

Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Low Yields in Microwave-Mediated Synthesis[1]

Introduction: The Energy-Chemistry Coupling[1]

Welcome. If you are accessing this guide, you are likely observing yields below 40% in your quinazoline synthesis, despite the literature promising >85%.

In microwave (MW) synthesis, low yields rarely stem from "bad chemistry" alone; they stem from a decoupling of dielectric heating efficiency and reaction kinetics .[1] Unlike conventional heating, where energy transfers via convection (Wall

Use this guide to triage your protocol. We address the three most common failure modes: Thermal Mismanagement , Catalytic Stalling , and Work-up Hydrolysis .

Module 1: Physics & Solvent Parameters

Symptom: Reaction temperature fluctuates, power profile "spikes," or starting material remains unreacted despite high set temperatures.

The "Loss Tangent" Factor

You cannot simply swap a thermal protocol into a microwave vial. You must select a solvent with a high loss tangent (

Table 1: Solvent Selection for Quinazoline Cyclization

| Solvent | Suitability | Technical Note | |

| Ethanol | 0.941 | High | Excellent for Niementowski condensation.[1] Good solubility for anthranilic acids.[1] |

| DMSO | 0.825 | High | Use for high-temp cyclizations (>150°C).[1] Hard to remove during workup. |

| DMF | 0.161 | Medium | Good solubilizer, but heats slower than EtOH. Risk of decomposition at >180°C. |

| Toluene | 0.040 | Low | DO NOT USE without a "doping" agent (e.g., ionic liquid) or passive heating element (SiC vial).[1] |

| Neat | N/A | Optimal | Formamide/Amides often act as both reagent and solvent, maximizing dipole density. |

Troubleshooting Workflow: The Power Profile

Critical Step: Check your instrument's power curve.

-

Flatline Power (Maxed out): The reaction is not absorbing energy.[1] Action: Switch to a polar solvent or add an ionic liquid spike.[1]

-

Spiking/Pulsing Power: The PID controller is struggling with an exotherm. Action: Reduce ramp rate.

Figure 1: Decision tree for diagnosing microwave heating inefficiencies.

Module 2: Chemical Strategy (The Niementowski Reaction)

Symptom: Black tar formation, low conversion of anthranilic acid, or "dimer" impurities.

The Mechanism

The condensation of anthranilic acid with formamide (or equivalents) faces a high activation energy barrier.[1] In MW synthesis, the rapid heating can bypass the rate-limiting formation of the o-amidobenzamide intermediate, but only if the stoichiometry is aggressive.

Common Failure: Using 1:1 stoichiometry.[1] Correction: Use Formamide as the solvent (5–10 equivalents).[1]

Protocol 1: Optimized Niementowski Cyclization

Valid for: 4(3H)-quinazolinones[1]

-

Reagents: Mix Anthranilic acid (1.0 equiv) and Formamide (5.0 equiv).

-

Catalyst: Add Ammonium Acetate (1.5 equiv) or SbCl

(1 mol%) .-

Why: Ammonium acetate acts as a buffer and ammonia source to prevent hydrolysis; SbCl

acts as a Lewis acid to activate the carbonyl.

-

-

MW Parameters:

-

Self-Validating Step: Run a TLC at 2 minutes. The starting material spot should be fading. If not, the temperature is insufficient for the activation barrier.

Protocol 2: The "Two-Stage" Chlorination (POCl )

Valid for: 4-Chloroquinazolines (Intermediate for amino-quinazolines)

Safety Warning: POCl

-

The Issue: Mixing reagents and blasting to 100°C causes "pseudodimer" formation (reaction between phosphorylated intermediate and unreacted quinazolinone).[1]

-

The Fix:

-

Stage 1 (Cold): Mix Quinazolinone + POCl

+ Base (DIEA). Stir at RT for 5 mins (outside MW) or MW at 40°C for 2 mins. This ensures complete O-phosphorylation.[1] -

Stage 2 (Hot): MW irradiate at 90–100°C for 5–10 minutes to drive the chloride substitution.

-

Figure 2: Mechanistic pathway highlighting the critical intermediate stage where thermal control is vital to prevent tar formation.[1]

Module 3: Work-up & Isolation

Symptom: Reaction shows conversion on LCMS, but yield is lost during isolation.

The Hydrolysis Trap

Quinazoline imines and chloro-quinazolines are susceptible to hydrolysis, reverting to the quinazolinone starting material if the work-up is too acidic or basic.

Troubleshooting Guide:

-

Precipitation (The Standard): Pour the hot MW reaction mixture directly into ice-cold water .

-

The "Base Trap" (For Chloro-derivatives): When quenching POCl

reactions, do NOT just add water. Pour the mixture into a biphasic system of DCM and sat. NaHCO

Frequently Asked Questions (FAQ)

Q: Can I use domestic microwave ovens for this synthesis? A: No. Domestic ovens have "hot spots" and lack active temperature feedback. This leads to runaway reactions, especially with polar solvents like formamide. You cannot reproduce the 140°C hold required for clean cyclization [1].

Q: My reaction vial exploded. What happened?

A: You likely used a low-boiling solvent (like DCM or MeOH) in a sealed vessel without calculating the pressure.[1] Or, you used POCl

Q: Why is my product co-eluting with the catalyst?

A: If using SbCl

Q: I am making a library. Can I use "One-Pot" methods? A: Yes. The "One-Pot" three-component reaction (Anthranilic acid + Orthoester + Amine) is highly efficient in MW.[1] Use Acetic Acid as the solvent.[2] It acts as the catalyst and the reaction medium, usually finishing in <15 mins [3].

References

-

Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. Available at: [Link]

-